4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 197018-71-6
VCID: VC0206397
InChI: InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)15-9-14(25)19-16(31-15)7-13(30-2)8-17(19)32-23-22(28)21(27)20(26)18(10-24)33-23/h3-9,18,20-24,26-28H,10H2,1-2H3
SMILES: COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC
Molecular Formula: C23H24O10
Molecular Weight: 460.4 g/mol

4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)-

CAS No.: 197018-71-6

Cat. No.: VC0206397

Molecular Formula: C23H24O10

Molecular Weight: 460.4 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- - 197018-71-6

Specification

CAS No. 197018-71-6
Molecular Formula C23H24O10
Molecular Weight 460.4 g/mol
IUPAC Name 7-methoxy-2-(4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)15-9-14(25)19-16(31-15)7-13(30-2)8-17(19)32-23-22(28)21(27)20(26)18(10-24)33-23/h3-9,18,20-24,26-28H,10H2,1-2H3
SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC
Appearance Powder

Introduction

Structural Characteristics and Classification

Core Structure

4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- belongs to the flavone subclass of flavonoids, characterized by the 2-phenylchromen-4-one backbone. The fundamental 4H-1-benzopyran-4-one structure consists of a heterocyclic benzopyran system with a ketone group at position 4, creating a three-ring system that serves as the scaffold for various substitutions . This core structure is critical for the compound's stability and serves as the foundation for its chemical reactivity and biological interactions.

Substitution Pattern

The compound exhibits a specific substitution pattern that differentiates it from related flavonoids:

  • Position 5: Beta-D-glucopyranosyloxy group

  • Position 7: Methoxy group

  • Position 2: 4-methoxyphenyl group

This particular arrangement of functional groups resembles other glycosylated flavones such as the 5-(beta-D-glucopyranosyloxy)-3-(4-hydroxyphenyl)-7-methoxy compound described in scientific databases . The beta-D-glucopyranosyloxy moiety at position 5 is of particular interest as glycosylation significantly influences the compound's water solubility, bioavailability, and pharmacokinetic profile.

Related Compounds

Several structurally related compounds provide context for understanding this flavone glycoside:

CompoundStructural DifferencesKey Features
5-(beta-D-glucopyranosyloxy)-3-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-oneHydroxyphenyl at position 3 instead of 4-methoxyphenyl at position 2Enhanced water solubility due to additional hydroxyl group
5-(beta-D-glucopyranosyloxy)-7-hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-oneHydroxy at position 7 instead of methoxy; additional methoxy at position 8; unsubstituted phenyl at position 2Reported in Andrographis paniculata; exhibits different biological activities
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-oneHydroxyl at position 5 instead of glucopyranosyloxyAlso known as Apigenin 4',7-dimethyl ether; demonstrates antioxidant properties

Physical and Chemical Properties

Molecular Characteristics

The molecular formula of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- can be estimated based on similar compounds. Comparing with related structures, this compound would have a molecular weight comparable to other flavone glycosides with similar substitution patterns, typically in the range of 440-480 g/mol .

Chemical Reactivity

The compound's chemical reactivity is influenced by its functional groups:

  • The ketone at position 4 can undergo nucleophilic addition reactions

  • The methoxy groups at positions 7 and 4' can participate in demethylation reactions

  • The beta-D-glucopyranosyloxy moiety can undergo hydrolysis under acidic conditions

These reactions are similar to those observed in other flavone derivatives with comparable substitution patterns.

Biosynthesis and Laboratory Synthesis

Biosynthetic Pathway

The biosynthesis of flavone glycosides in plants typically follows the phenylpropanoid pathway, involving:

  • Formation of the core flavone structure through the condensation of malonyl-CoA with 4-coumaroyl-CoA

  • Subsequent hydroxylation and methylation reactions to introduce the methoxy groups

  • Glycosylation by UDP-glucose-dependent glycosyltransferases to attach the beta-D-glucopyranosyloxy moiety

Laboratory Synthesis

The synthesis of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- would likely employ strategies similar to those used for related flavone glycosides, including:

  • Construction of the appropriately substituted flavone core structure

  • Protection and deprotection strategies for selective functionalization

  • Glycosylation using activated sugar donors under controlled conditions

  • Purification through chromatographic techniques

The specific synthetic challenges would include achieving regioselective glycosylation at position 5 and maintaining the integrity of the methoxy groups during the synthetic sequence .

Potential ApplicationStructural Feature Contributing to ActivityEvidence from Related Compounds
AnticancerFlavone core structure with specific substitution patternSimilar flavones demonstrate antiproliferative activity against various cancer cell lines
NeuroprotectionAntioxidant properties and specific glycosylation patternFlavone glycosides show protective effects against oxidative stress in neuronal cells
Cardiovascular protectionFlavonoid structure with methoxy substitutionsRelated compounds demonstrate vasodilatory and cardioprotective effects

Structure-Activity Relationships

Impact of Glycosylation

The beta-D-glucopyranosyloxy group at position 5 significantly influences the compound's properties compared to its aglycone counterpart:

  • Enhanced water solubility, potentially improving bioavailability

  • Modified interaction with cellular targets due to altered shape and hydrogen bonding capacity

  • Potential resistance to metabolic degradation in vivo

  • Different membrane permeability characteristics

Role of Methoxy Groups

The methoxy groups at positions 7 and 4' contribute to:

  • Increased lipophilicity compared to hydroxylated analogues

  • Modified antioxidant potential

  • Altered binding affinity to potential protein targets

  • Different metabolic stability profiles

Comparative studies with related compounds suggest that methoxylation patterns significantly influence both pharmacokinetic and pharmacodynamic properties of flavonoids .

Analytical Identification Methods

Chromatographic Techniques

Identification and quantification of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- could be achieved through:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS)

  • Thin-Layer Chromatography (TLC) for preliminary identification

Spectroscopic Methods

Structural confirmation would typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR for structure elucidation

  • Mass Spectrometry to determine molecular weight and fragmentation patterns

  • Infrared Spectroscopy to identify functional group signatures

  • UV-Visible Spectroscopy for chromophore characterization

X-ray crystallography, similar to the analysis performed for related flavonoid glycosides, could provide definitive structural confirmation .

Plant FamilyGenus ExamplesKnown to Contain Related Compounds
SaururaceaeGymnothecaContains kaempferol derivatives with similar glycosylation patterns
TamaricaceaeTamarixSource of flavone glycosides with methoxylation patterns
CitrusVariousKnown for diverse flavone glycosides with complex substitution patterns
PrunusVariousContains flavanone glycosides with similar structural features

Future Research Directions

Structural Verification and Characterization

Complete structural characterization of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- remains an important research goal. X-ray crystallographic analysis, similar to that performed for 3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one , would provide definitive structural confirmation.

Biological Evaluation

Comprehensive biological evaluation to establish the compound's activity profile is warranted, including:

  • In vitro antioxidant assays

  • Anti-inflammatory activity assessment

  • Potential anticancer activity screening

  • Pharmacokinetic studies to determine bioavailability and metabolism

Structure Optimization

Based on structure-activity relationships established for related flavonoids, rational modification of the structure might yield derivatives with enhanced biological activities or improved pharmacokinetic properties.

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